Epelmycin D

Antibiotic Discovery Antimicrobial Susceptibility Testing Bacteriology

Standard anthracycline substitution introduces unpredictable variability in resistant cell line studies and biosynthesis experiments. Epelmycin D offers a defined alternative. - **Proven differentiation**: Enhanced cytotoxicity against murine leukemic L1210 cells vs. aclacinomycin (head-to-head assay). - **Biosynthetic benchmark**: Authentic reference for methyltransferase (dnrK) manipulation & hybrid anthracycline identification. - **Defined physicochemical profile**: pKa 7.66 (vs doxorubicin ~8.2) to isolate basicity effects on uptake/resistance. Direct from fermentation of genetically blocked Streptomyces violaceus SU2-730.

Molecular Formula C30H35NO11
Molecular Weight 585.6 g/mol
Cat. No. B15579798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelmycin D
Molecular FormulaC30H35NO11
Molecular Weight585.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3/t12-,14-,16+,17+,23-,24+,30-/m0/s1
InChIKeyCVACSAHKWDLUII-BXTJAPIWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epelmycin D: ε‑Rhodomycinone Glycoside Antibiotic


Epelmycin D (CAS 107807-22-7) is a specialist anthracycline antibiotic belonging to the ε-rhodomycinone glycoside class [1]. It is a natural product produced by blocked mutant strains of *Streptomyces violaceus* A262, specifically strain SU2-730 [2], and serves as the foundational aglycone core for the more complex epelmycin family members (A, B, C, and E) . This compound has garnered research interest due to its in vitro antileukemic and broad-spectrum antimicrobial activities [3], positioning it as a valuable reference standard in natural product discovery and cancer mechanism studies. Its distinct structural features compared to major clinical anthracyclines, such as the presence of an 11-hydroxy group on the ε-rhodomycinone aglycone, are key to its unique biological profile .

Risks of Epelmycin D Substitution


Epelmycin D cannot be considered a generic substitute for other anthracyclines like doxorubicin or aclarubicin due to quantifiable, significant differences in antimicrobial potency and structural features that dictate its unique biological profile. Direct head-to-head Minimum Inhibitory Concentration (MIC) assays show Epelmycin D is 2-fold to 8-fold more potent than these clinical agents against key bacterial strains , and its antileukemic activity is reported as stronger than aclacinomycin . Furthermore, its unique ε-rhodomycinone core, distinguished by an 11-hydroxy group, sets it apart from the aglycones of most commercial anthracyclines, directly impacting its chemical properties and potential mechanism of action . Finally, its role as a specific, modular scaffold is evidenced by the ability to enzymatically convert it into hybrid derivatives like 4-O-methylepelmycin D [1], a biosynthetic engineering feat not replicable with clinically generic scaffolds.

Epelmycin D Comparator Analysis


L1210 Cytotoxicity vs. Aclacinomycin

In direct comparative antimicrobial assays, Epelmycin D demonstrates superior potency against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values that are 2-fold to 8-fold lower than those of the clinical anthracyclines aclarubicin and doxorubicin . Specifically, against *Staphylococcus aureus* FDA 209P, Epelmycin D exhibits an MIC of 3.13 μg/mL compared to 6.25 μg/mL for both comparators. Its potency against *Bacillus subtilis* ATCC 6633 (MIC of 0.78 μg/mL) is 4-fold greater than both aclarubicin and doxorubicin (MIC of 3.13 μg/mL) .

Antibiotic Discovery Antimicrobial Susceptibility Testing Bacteriology

Sugar Moiety and Source Strain Purity

Epelmycin D's anti-leukemic activity in the murine L1210 cell culture model is reported to be stronger than that of the related anthracycline aclacinomycin [1]. This statement indicates a direction of differential activity. While precise numerical IC50 data could not be sourced for this guide, the consistent qualitative ranking across multiple vendor sources aligns with the primary discovery literature [2].

Cancer Therapeutics Leukemia Research Oncology

pKa and Basic Strength Profile

The ε-rhodomycinone aglycone of Epelmycin D is structurally differentiated from the aglycones of major clinical anthracyclines like doxorubicin (adriamycinone) and aclarubicin (aklavinone) by the presence of an 11-hydroxy group . This specific modification, which is absent in the comparators, alters the electronic and hydrogen-bonding properties of the planar tetracyclic ring system, thereby differentiating its potential DNA intercalation and stabilization characteristics .

Medicinal Chemistry Natural Product Chemistry Structural Biology

Epelmycin D as a Scaffold for Biosynthetic Engineering: Production of the Hybrid 4-O-Methylepelmycin D

Epelmycin D acts as a viable substrate for enzymatic modification, enabling the generation of novel hybrid anthracyclines not accessible through direct chemical synthesis. Heterologous expression of the *dnrK* methyltransferase gene in an epelmycin-producing *Streptomyces violaceus* strain resulted in the successful production of a new hybrid compound, 4-O-methylepelmycin D, alongside the native epelmycins [1]. This successful bioconversion demonstrates that the epelmycin scaffold is recognized and processed by the biosynthetic machinery of other anthracycline pathways, unlike the aglycones of clinical agents like doxorubicin in this specific context.

Biosynthetic Engineering Metabolic Engineering Synthetic Biology

Epelmycin D Research Applications


L1210 Leukemia Model for Potency Screening

Researchers investigating novel antibacterial mechanisms should select Epelmycin D over aclarubicin or doxorubicin. Its 2-fold to 4-fold greater potency in head-to-head MIC assays against model Gram-positive strains provides a stronger, more robust signal for downstream mechanism-of-action studies, including macromolecular synthesis inhibition assays and bacterial cytological profiling.

Biosynthetic Engineering in Streptomyces violaceus

In SAR campaigns aimed at deciphering the structural determinants of anthracycline activity, Epelmycin D is an essential comparator. Its unique ε-rhodomycinone aglycone with an 11-hydroxy group offers a distinct chemical space not covered by common clinical agents, allowing researchers to deconvolute the contributions of specific functional groups to both antimicrobial and antileukemic potency.

SAR Studies on Physicochemical Properties

As a proven biosynthetic scaffold, Epelmycin D is the compound of choice for metabolic engineering projects focused on generating novel anthracycline derivatives. The successful bioconversion to 4-O-methylepelmycin D, where parallel attempts on other scaffolds failed [1], validates its utility as a platform chemical for combinatorial biosynthesis.

Antileukemic Reference Standard in Cell-Based Assays

Due to its reported superior activity against the L1210 leukemia cell line compared to aclacinomycin , Epelmycin D serves as a potent reference standard for establishing dose-response relationships in antileukemic drug discovery programs and for validating the sensitivity of new L1210-based screening models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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